6-Piperidin-4-yl-1H-pyrazolo[3,4-b]pyridin-3-amine trihydrochloride
Overview
Description
6-Piperidin-4-yl-1H-pyrazolo[3,4-b]pyridin-3-amine trihydrochloride is a heterocyclic compound with a molecular formula of C11H15N5.3ClH.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Piperidin-4-yl-1H-pyrazolo[3,4-b]pyridin-3-amine trihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a piperidine derivative with a pyrazole precursor in the presence of a suitable catalyst . The reaction conditions often include:
Temperature: Moderate to high temperatures (80-150°C)
Solvent: Polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
Catalyst: Acidic or basic catalysts depending on the specific reaction pathway
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes:
Raw Material Preparation: Purification of starting materials to ensure high purity
Reaction Optimization: Fine-tuning reaction conditions to maximize yield and minimize by-products
Purification: Use of techniques such as crystallization, distillation, or chromatography to isolate the desired product
Chemical Reactions Analysis
Types of Reactions
6-Piperidin-4-yl-1H-pyrazolo[3,4-b]pyridin-3-amine trihydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid
Reduction: Reduction of the pyrazole ring using reducing agents such as lithium aluminum hydride
Substitution: Nucleophilic substitution reactions at the piperidine ring using halogenating agents
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Halogenating Agents: Thionyl chloride, phosphorus tribromide
Major Products Formed
N-Oxides: Formed through oxidation reactions
Reduced Derivatives: Formed through reduction reactions
Halogenated Derivatives: Formed through substitution reactions
Scientific Research Applications
6-Piperidin-4-yl-1H-pyrazolo[3,4-b]pyridin-3-amine trihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-Piperidin-4-yl-1H-pyrazolo[3,4-b]pyridin-3-amine trihydrochloride involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
6-Amino-1H-pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar structural features and biological activities.
Pyrazolo[1,5-a]pyridin-3-yl pyridazin-3-one: Known for its pharmacological activities, particularly in cancer treatment.
Uniqueness
6-Piperidin-4-yl-1H-pyrazolo[3,4-b]pyridin-3-amine trihydrochloride is unique due to its specific interaction with TRKs and its potential as a scaffold for designing kinase inhibitors. Its structural features allow for versatile modifications, making it a valuable compound in drug discovery and development .
Properties
IUPAC Name |
6-piperidin-4-yl-2H-pyrazolo[3,4-b]pyridin-3-amine;trihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5.3ClH/c12-10-8-1-2-9(14-11(8)16-15-10)7-3-5-13-6-4-7;;;/h1-2,7,13H,3-6H2,(H3,12,14,15,16);3*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTDIGRRZJRVNST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NC3=NNC(=C3C=C2)N.Cl.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18Cl3N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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